molecular formula C9H16Cl2N4O B6268987 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride CAS No. 1909319-02-3

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride

Cat. No.: B6268987
CAS No.: 1909319-02-3
M. Wt: 267.2
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Description

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N4O It is known for its unique structure, which includes a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with piperidin-4-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazole-4-carboxylic acid
  • Piperidin-4-amine
  • 4-Amino-1H-pyrazole

Uniqueness

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride is unique due to its combined pyrazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it valuable in research and potential therapeutic applications.

Properties

CAS No.

1909319-02-3

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.2

Purity

91

Origin of Product

United States

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